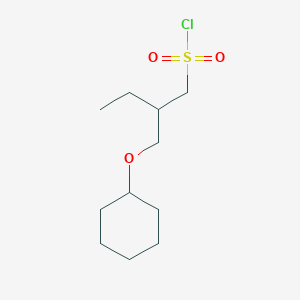

2-((Cyclohexyloxy)methyl)butane-1-sulfonyl chloride

Description

2-((Cyclohexyloxy)methyl)butane-1-sulfonyl chloride is a sulfonic acid derivative characterized by a butane chain substituted at the second carbon with a cyclohexyloxymethyl group (-OCH₂C₆H₁₁) and a sulfonyl chloride (-SO₂Cl) moiety at the terminal position. This compound is primarily utilized in organic synthesis as a sulfonating agent, enabling the introduction of sulfonyl groups into target molecules. Its structure combines lipophilic (cyclohexyl) and reactive (sulfonyl chloride) features, making it valuable in pharmaceutical and materials science applications.

Properties

Molecular Formula |

C11H21ClO3S |

|---|---|

Molecular Weight |

268.80 g/mol |

IUPAC Name |

2-(cyclohexyloxymethyl)butane-1-sulfonyl chloride |

InChI |

InChI=1S/C11H21ClO3S/c1-2-10(9-16(12,13)14)8-15-11-6-4-3-5-7-11/h10-11H,2-9H2,1H3 |

InChI Key |

LSSRKRAXAGNKOC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(COC1CCCCC1)CS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Cyclohexyloxy)methyl)butane-1-sulfonyl chloride typically involves the reaction of butane-1-sulfonyl chloride with cyclohexyloxy methyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-((Cyclohexyloxy)methyl)butane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by a nucleophile.

Oxidation and Reduction: It can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester .

Scientific Research Applications

2-((Cyclohexyloxy)methyl)butane-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((Cyclohexyloxy)methyl)butane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives .

Comparison with Similar Compounds

Structural Analog: 2-(2-(Cyclohexyloxy)ethoxy)ethane-1-sulfonyl Chloride

A closely related compound, 2-(2-(Cyclohexyloxy)ethoxy)ethane-1-sulfonyl chloride (CAS 1343251-89-7), shares the cyclohexyl and sulfonyl chloride motifs but differs in the linker between these groups .

Table 1: Structural and Physical Property Comparison

Key Differences and Implications

Polarity and Solubility: The additional oxygen in the ethoxy-ethoxy linker increases polarity, likely enhancing solubility in polar aprotic solvents (e.g., DMF, DMSO) relative to the target compound, which may favor non-polar solvents.

Other Sulfonyl Chloride Analogs

- Alkyl vs. Aryl Sulfonyl Chlorides : Aryl sulfonyl chlorides (e.g., tosyl chloride) exhibit higher stability but lower reactivity compared to alkyl variants like the target compound due to resonance stabilization of the sulfonyl group.

- Chain Length Effects : Longer alkyl chains (e.g., butane vs. ethane) reduce solubility in aqueous systems but improve compatibility with lipid-rich environments.

Biological Activity

2-((Cyclohexyloxy)methyl)butane-1-sulfonyl chloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, effects, and relevance in therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound 2-((Cyclohexyloxy)methyl)butane-1-sulfonyl chloride features a sulfonyl chloride functional group, which is known for its reactivity and ability to form covalent bonds with nucleophiles. The cyclohexyloxy group enhances its lipophilicity, potentially influencing its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅ClO₃S |

| Molecular Weight | 250.76 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not available |

The biological activity of 2-((Cyclohexyloxy)methyl)butane-1-sulfonyl chloride is primarily attributed to its ability to interact with various biological targets. Research indicates that sulfonyl chlorides can act as electrophiles, enabling them to modify proteins through covalent bonding, which can lead to alterations in enzymatic activity or receptor function.

- Antimicrobial Activity : Some studies have suggested that compounds containing sulfonyl groups exhibit antimicrobial properties. They may disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival.

- Enzyme Inhibition : The compound may inhibit specific enzymes by covalently modifying active sites. For example, sulfonyl chlorides have been investigated as inhibitors of serine proteases, which play crucial roles in various physiological processes.

- Cytotoxic Effects : Preliminary studies suggest that this compound may induce cytotoxicity in certain cancer cell lines, potentially through apoptosis pathways or by disrupting cellular signaling.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various sulfonyl chlorides, including derivatives similar to 2-((Cyclohexyloxy)methyl)butane-1-sulfonyl chloride. Results indicated significant inhibition of Gram-positive and Gram-negative bacteria, suggesting potential for development as an antibacterial agent .

Case Study 2: Enzyme Inhibition

Research focusing on enzyme inhibition demonstrated that sulfonyl chlorides could effectively inhibit butyrylcholinesterase (BChE), an enzyme implicated in neurodegenerative disorders. The compound exhibited an IC50 value comparable to known inhibitors, highlighting its potential therapeutic applications for conditions like Alzheimer's disease .

Research Findings

Recent advances in synthetic methodologies have facilitated the development of novel derivatives of sulfonyl chlorides with enhanced biological activities. For instance, modifications to the cyclohexyl moiety have been shown to improve selectivity towards specific biological targets while minimizing off-target effects.

Table 2: Comparative Biological Activity Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.